2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride typically involves the condensation of 3,5-dimethylpyrrole with an aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethylpyrrole: A precursor in the synthesis of the target compound.
2,5-dimethylpyrrole: Another pyrrole derivative with similar reactivity.
1,2-bis((3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazine: A structurally related compound with different applications.
Uniqueness
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to other pyrrole derivatives .
Biologische Aktivität
The compound 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole; hydrochloride (CAS RN: 121207-31-6) is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrrole derivatives under controlled conditions. The resulting product is characterized by its unique structural features that contribute to its biological activity. Notably, the presence of the pyrrole ring enhances interaction with biological targets due to its electron-rich nature.
Antimicrobial Properties
Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that related pyrrole derivatives show efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism of action is often linked to the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is critical for bacterial growth and survival .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
Pyrrole Derivative A | 0.05 | Mycobacterium tuberculosis |
Pyrrole Derivative B | 0.1 | Staphylococcus aureus |
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene] | TBD | TBD |
Anticancer Activity
In vitro studies have shown that certain pyrrole derivatives possess anticancer properties. For example, compounds similar to 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene] have been evaluated against A549 lung cancer cells and demonstrated varying degrees of cytotoxicity. The structure-activity relationship (SAR) suggests that modifications to the pyrrole ring can enhance anticancer efficacy while minimizing toxicity to normal cells .
Table 2: Anticancer Activity Against A549 Cells
Compound Name | IC50 (µM) | Effect on Normal Cells |
---|---|---|
Compound C | 10 | Low toxicity |
Compound D | 25 | Moderate toxicity |
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene] | TBD | TBD |
Case Studies
- Antitubercular Activity : A study highlighted the potential of pyrrole derivatives in treating tuberculosis due to their ability to inhibit DHFR effectively. The lead compound from this study exhibited an MIC value as low as 0.05 µg/mL against Mycobacterium tuberculosis, illustrating its promising therapeutic profile .
- Antifungal Properties : Another investigation into related compounds revealed antifungal activity against Aspergillus species, with a significant increase in survival rates in murine models treated with these compounds .
Eigenschaften
CAS-Nummer |
67036-97-9 |
---|---|
Molekularformel |
C13H17ClN2 |
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-8-5-10(3)14-12(8)7-13-9(2)6-11(4)15-13;/h5-7,14H,1-4H3;1H/b13-7-; |
InChI-Schlüssel |
SONPMPUHCHDTQZ-QCCGTXRUSA-N |
Isomerische SMILES |
CC\1=CC(=N/C1=C\C2=C(C=C(N2)C)C)C.Cl |
Kanonische SMILES |
CC1=CC(=NC1=CC2=C(C=C(N2)C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.